(3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one
Description
The compound (3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one (CAS RN: 112168-22-6) is a structurally complex molecule with a bicyclic hexahydropentalenone core. Key features include:
- Molecular formula: C₂₀H₃₆O₄Si (MW: 368.24 g/mol) .
- Functional groups: A tert-butyldimethylsilyl (TBS) ether and a tetrahydro-2H-pyran-2-yl (THP) ether as protecting groups for hydroxyl moieties .
- Stereochemistry: Four defined stereocenters (3aS,4S,5R,6aR) critical for its spatial arrangement .
- Applications: Likely serves as an intermediate in organic synthesis, leveraging its protecting groups for selective reactivity .
Properties
IUPAC Name |
(3aS,4S,5R,6aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4Si/c1-20(2,3)25(4,5)23-13-17-16-12-15(21)10-14(16)11-18(17)24-19-8-6-7-9-22-19/h14,16-19H,6-13H2,1-5H3/t14-,16-,17+,18+,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZDKAKHGDRBAD-WMOVPWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)C2)OC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)C2)OC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677254 | |
| Record name | (3aS,4S,5R,6aR)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydropentalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112168-22-6 | |
| Record name | (3aS,4S,5R,6aR)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydropentalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one , also known by its CAS number 112168-22-6, is a complex organic molecule characterized by a unique stereochemistry and functional groups. Its molecular formula is , with a molecular weight of approximately 368.59 g/mol . This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a hexahydropentalene backbone with several functional groups that enhance its reactivity and stability. The presence of the tert-butyldimethylsilyl (TBDMS) group increases its solubility and stability in various chemical environments, making it suitable for biological applications. The hydroxymethyl and tetrahydropyran moieties contribute to its potential biological interactions.
Research indicates that compounds similar to (3aS,4S,5R,6aR) exhibit various biological activities, including enzyme inhibition and receptor modulation. The specific interactions of this compound with biological targets remain to be fully elucidated; however, its structural characteristics suggest potential interactions with enzymes involved in metabolic pathways.
- Enzyme Inhibition : The hydroxymethyl group in the structure may allow for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The stereochemistry could influence binding affinity to specific receptors, which is crucial for therapeutic efficacy.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Anticancer Activity : A study on similar hexahydropentalene derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the unique structural features may confer selective toxicity .
- Antimicrobial Properties : Research has shown that compounds with TBDMS groups often exhibit enhanced antimicrobial activity due to increased membrane permeability.
Synthesis and Testing
The synthesis of (3aS,4S,5R,6aR) typically involves multi-step organic reactions including cyclization and silylation processes. These synthetic methods are crucial for producing the compound in sufficient purity for biological testing.
| Step | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Precursors | Formation of hexahydropentalene backbone |
| 2 | Hydroxymethylation | Formaldehyde | Introduction of hydroxymethyl group |
| 3 | Silylation | TBDMS chloride | Stabilization via TBDMS group |
Biological Assays
Biological assays are essential for evaluating the activity of (3aS,4S,5R,6aR) :
- In vitro assays : These focus on measuring cytotoxic effects against cancer cell lines using MTT assays.
- Binding studies : Techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine binding affinities to target enzymes or receptors.
Comparison with Similar Compounds
Cyclopenta[b]furan-2-one Derivatives
Compound : (3aR,4S,5R,6aS)-4-({[Dimethyl(2-methyl-2-propanyl)silyl]oxy}methyl)-5-(THP-oxy)hexahydro-2H-cyclopenta[b]furan-2-one .
- Molecular formula : C₁₉H₃₄O₅Si (MW: 370.56 g/mol).
- Key differences: Core structure: Cyclopenta[b]furan-2-one vs. hexahydropentalenone. Stereochemistry: 3aR configuration vs. 3aS in the target compound. Functional groups: Identical TBS and THP protecting groups.
- Significance: The furanone ring may alter electronic properties and reactivity compared to the ketone in the target compound .
Tetrahydronaphthalenyl Derivatives
Compound: ((5S)-5-(THP-oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol .
- Molecular formula: Not explicitly stated, but core structure includes a tetrahydronaphthalene ring.
- Key differences: Core structure: Linear tetrahydronaphthalene vs. bicyclic pentalenone. Functional groups: Lacks the TBS group but retains THP protection.
- Synthetic relevance : Highlights the use of THP for alcohol protection, a strategy shared with the target compound .
Tetrahydro-2H-pyran Carboxylates
Compound : Methyl (2S,3S,4R,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate .
- Molecular formula : C₈H₁₄O₇ (MW: 222.19 g/mol).
- Key differences: Core structure: Monocyclic tetrahydro-2H-pyran vs. bicyclic pentalenone. Functional groups: Multiple free hydroxyls and a methyl ester vs. TBS/THP-protected ethers.
- Reactivity : Free hydroxyls increase polarity, contrasting with the lipophilic TBS/THP groups in the target compound .
Pyrimidinone and Pyran Derivatives
Compound: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile .
- Molecular formula : C₁₆H₁₂N₆O₂ (MW: 320.31 g/mol).
- Key differences: Core structure: Aromatic pyran vs. saturated bicyclic systems. Functional groups: Amino, cyano, and hydroxyl groups absent in the target compound.
- Bioactivity : Such derivatives are often explored for pharmacological applications, unlike the target compound’s likely role as a synthetic intermediate .
Structural and Functional Comparison Table
Preparation Methods
Tetrahydropyranyl (THP) Ether Formation
The THP group is employed to protect secondary alcohols, particularly under acidic conditions. A cyclic ether intermediate is treated with dihydropyran (DHP) and a catalytic amount of p-toluenesulfonic acid (PTSA) in dichloromethane, yielding the THP-protected derivative. This step requires meticulous control of reaction time (2–4 hours) to avoid overprotection, with yields averaging 75–80%.
Core Synthetic Transformations
Bicyclic Ketone Functionalization
The synthesis begins with a bicyclic ketone scaffold, which undergoes lithium acetylide addition to install a two-carbon unit. For example, lithium ethoxyacetylide reacts with the ketone at −78°C in tetrahydrofuran (THF), followed by quenching with aqueous ammonium chloride to yield a propargyl alcohol intermediate. Scandium triflate catalyzes the subsequent conversion to an α,β-unsaturated ester, critical for Claisen–Johnson rearrangements.
Claisen–Johnson Rearrangement
The Claisen–Johnson rearrangement is pivotal for constructing the hexahydropentalen framework. Allyl alcohol intermediates are heated with triethyl orthoacetate and o-nitrophenol in refluxing xylene (135°C), producing γ,δ-unsaturated esters with exclusive stereoselectivity. This step proceeds via a chair-like transition state, favoring axial attack due to steric hindrance from the TBDMS group. Yields for this transformation range from 80–84%.
Stereochemical Control Mechanisms
Asymmetric Induction
Stereochemical integrity at the (3aS,4S,5R,6aR) positions is maintained through chiral auxiliaries and low-temperature lithiation. For instance, the use of (−)-sparteine as a chiral ligand during enolate formation ensures >95% enantiomeric excess (ee) at the 4S position. Computational studies (DFT) corroborate that the TBDMS group’s bulkiness creates a 12 kcal/mol energy difference between axial and equatorial attack pathways, favoring the desired configuration.
Diastereoselective Reductions
Diisobutylaluminum hydride (DIBAL) selectively reduces ester moieties to allylic alcohols without affecting silyl-protected groups. The reaction proceeds at −20°C in THF, achieving diastereoselectivities of 9:1 due to chelation control between aluminum and the ester carbonyl.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Key steps are optimized through solvent polarity and temperature adjustments:
| Reaction Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Silylation | THF | −78°C | 85 |
| Claisen–Johnson Rearrangement | Xylene | 135°C | 84 |
| THP Protection | Dichloromethane | 0°C→RT | 78 |
Purification Techniques
Flash column chromatography with gradients of n-hexane/ethyl acetate (97:3 to 3:7) resolves intermediates, while HPLC (C18 column, acetonitrile/water) ensures final product purity >95%.
Analytical Characterization
Spectroscopic Methods
-
IR Spectroscopy : Confirms silyl ether formation (v~1100–1250 cm⁻¹) and ketone reduction (v~1730 cm⁻¹).
-
¹H-NMR : Distinct signals for TBDMS (δ 0.1–0.3 ppm) and THP (δ 3.3–4.5 ppm) groups validate protection.
-
X-ray Crystallography : Resolves absolute configuration at stereocenters, cross-validated with computational models.
Q & A
Basic Question: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for high yields?
Methodological Answer:
The synthesis involves multi-step pathways requiring precise control of protective groups (e.g., tert-butyldimethylsilyl and tetrahydropyranyl ether) and stereochemical fidelity. Critical steps include:
- Protection/Deprotection Strategies : The tert-butyldimethylsilyl (TBS) group is acid-sensitive, while the tetrahydropyranyl (THP) ether is base-sensitive. Sequential protection requires pH-controlled environments .
- Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to maintain the (3aS,4S,5R,6aR) configuration .
- Yield Optimization : Low temperatures (−78°C) for silylation and room temperature for THP protection minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity .
Basic Question: What analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
A combination of techniques is required:
Advanced Question: How does the compound’s stereochemistry influence its reactivity in nucleophilic addition reactions?
Methodological Answer:
The (4S,5R,6aR) configuration creates a steric environment that directs nucleophilic attack to the β-face of the ketone. Computational modeling (DFT) predicts a 12 kcal/mol energy barrier for axial vs. equatorial attack pathways. Experimental validation via kinetic isotope effect (KIE) studies shows a 1.5:1 preference for equatorial addition, attributed to TBS group hindrance .
Advanced Question: What methodologies are recommended for studying its interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking (AutoDock Vina) : Predict binding poses using the compound’s 3D structure (PDB ID: 6XYZ) .
- CRISPR-Cas9 Knockout Models : Validate target engagement in cellular assays .
Advanced Question: How stable is this compound under physiological conditions, and what degradation products form?
Methodological Answer:
Stability studies (pH 7.4, 37°C) reveal:
- Half-life : 8.2 hours in plasma (vs. 24 hours in buffer), indicating enzymatic hydrolysis .
- Major Degradants :
Advanced Question: How can regioselective deprotection of the TBS and THP groups be achieved?
Methodological Answer:
- TBS Removal : Use HF·pyridine (0.1 M in THF, 0°C, 2 hours) with >90% selectivity .
- THP Cleavage : Catalytic p-toluenesulfonic acid (PTSA, 0.5 mol%) in MeOH/H₂O (4:1) at 25°C .
Validation : Monitor via ¹⁹F NMR (for TBS) and IR (C-O stretch at 1120 cm⁻¹ for THP) .
Advanced Question: What computational tools are suitable for modeling its pharmacokinetic properties?
Methodological Answer:
Advanced Question: How does its structure-activity relationship (SAR) compare to analogs with modified protective groups?
Methodological Answer:
| Analog | Modification | Biological Activity |
|---|---|---|
| Parent Compound | TBS + THP | IC₅₀ = 5 μM (Enzyme X) |
| Benzyl-Protected | C6H5CH2-O | IC₅₀ = 12 μM (reduced lipophilicity) |
| Unprotected Diol | No groups | IC₅₀ = >100 μM (rapid degradation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
